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Compound of Interest

Compound Name: 4-Desmethyl-2-methyl Celecoxib

Cat. No.: B146605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of the selective

COX-2 inhibitor Celecoxib and its structural analogs, primarily used in veterinary medicine:

Firocoxib, Robenacoxib, and Mavacoxib. The information is compiled from various preclinical

and clinical studies to facilitate a comprehensive understanding of their absorption, distribution,

metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Celecoxib and its

analogs. It is important to note that the data for the analogs are derived from studies in animal

species, as indicated, which should be taken into consideration when making cross-species

comparisons.
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Parameter
Celecoxib
(Human)

Firocoxib
(Horse)

Robenacoxib
(Cat)

Mavacoxib
(Dog)

Time to Peak

Plasma

Concentration

(Tmax)

~3 hours[1][2][3] 3.9 hours[4][5]
IV: N/A, SC:

1.9h, PO: 3.3h
0.36 days[6]

Peak Plasma

Concentration

(Cmax)

~705 ng/mL (200

mg dose)[7]

75 ng/mL (0.1

mg/kg oral)[4][5]

SC: 2.34 µg/mL,

PO: 3.34

µg/mL[8]

854.6 ng/mL (6

mg/kg)[6]

Elimination Half-

Life (t½)
~11 hours[7][9]

30-44 hours[4]

[10]

IV: 1.49

hours[11]

16.6 days

(median)[12]

Oral

Bioavailability (F)

Not determined

(low solubility)[1]
~79%[4][5]

SC: 45.98%, PO:

16.58% (Sheep)

[8][13]

46.1% (fasted),

87.4% (fed)[12]

[14]

Plasma Protein

Binding
~97%[1][7] ~97%[4] ~98%[12][14] ~98%[12][14]

Volume of

Distribution (Vd)
~429 L[3] 1.7 L/kg[4][5] 0.13 L/kg[11] 1.6 L/kg[12][14]

Clearance (CL) 27.7 L/hr[7] 37 mL/h/kg[4][5]
0.44 L/kg/h

(blood)[11]

2.7 mL/h/kg[12]

[14]

Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a

series of in vivo and in vitro experiments. A general outline of the methodology is provided

below.

In Vivo Pharmacokinetic Study Protocol
A typical preclinical pharmacokinetic study involves the following steps:

Animal Model Selection: Appropriate animal models (e.g., rats, dogs, horses) are chosen

based on the intended therapeutic use of the drug.[15] Animals are acclimatized before the
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study.[15]

Drug Administration: The drug is administered via different routes, commonly intravenous

(IV) and oral (PO), to determine parameters like absolute bioavailability.[16]

Blood Sampling: Blood samples are collected at predetermined time points after drug

administration.[16][17] The sampling schedule is designed to capture the absorption,

distribution, and elimination phases of the drug.

Plasma/Serum Separation: The collected blood samples are processed to separate plasma

or serum, which is then stored, typically frozen, until analysis.[16]

Bioanalysis: The concentration of the drug and its major metabolites in the plasma/serum

samples is quantified using a validated bioanalytical method, such as liquid chromatography-

mass spectrometry (LC-MS).[16][17]

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-

compartmental or compartmental models to calculate the key pharmacokinetic parameters

(Tmax, Cmax, t½, AUC, etc.).[16]

Urine and Feces Collection: To investigate the excretion pathways, urine and feces are

collected over a specified period to quantify the amount of unchanged drug and metabolites

eliminated.[16][18]

Visualizations
Metabolic Pathway of Celecoxib
The metabolism of Celecoxib primarily occurs in the liver. The following diagram illustrates the

main metabolic transformations.
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Metabolic pathway of Celecoxib.

General Experimental Workflow for a Pharmacokinetic
Study
The diagram below outlines the typical workflow for conducting a preclinical pharmacokinetic

study.
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Experimental workflow for a pharmacokinetic study.
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Detailed Pharmacokinetic Profiles
Celecoxib

Absorption: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma

concentrations in approximately 3 hours.[1][2][3] Food, particularly a high-fat meal, can delay

absorption and increase the total amount of drug absorbed.[1]

Distribution: It is highly bound to plasma proteins (~97%), primarily albumin, and has a large

apparent volume of distribution, suggesting extensive tissue distribution.[1][3][7]

Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome

P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][19] The main metabolic

pathway involves the oxidation of the methyl group to a primary alcohol, which is then further

oxidized to a carboxylic acid.[2][18][19] These metabolites are pharmacologically inactive.[2]

[19]

Excretion: Less than 3% of the administered dose is excreted unchanged in the urine and

feces.[1][2] The majority of the drug is eliminated as metabolites, with about 57% in the feces

and 27% in the urine.[1][7]

Firocoxib
Absorption: Firocoxib is well-absorbed orally in horses, with a high bioavailability of

approximately 79%.[4][5]

Distribution: Similar to Celecoxib, Firocoxib is highly protein-bound (around 97%) and has a

large volume of distribution.[4]

Metabolism: The primary routes of biotransformation are dealkylation and glucuronidation,

leading to inactive metabolites.[4][5]

Excretion: The main route of elimination is through urinary excretion.[4][5]

Robenacoxib
Absorption: The bioavailability of Robenacoxib varies with the route of administration and

species. In sheep, subcutaneous administration resulted in moderate bioavailability, while
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oral administration led to low bioavailability.[13]

Distribution: Robenacoxib has a relatively low volume of distribution.[8][11]

Metabolism: Detailed metabolic pathways in the target species are not as extensively

documented in the provided search results.

Excretion: Robenacoxib has a rapid clearance from the blood.[20]

Mavacoxib
Absorption: The oral bioavailability of Mavacoxib in dogs is significantly influenced by food,

increasing from 46.1% in a fasted state to 87.4% when administered with food.[12][14]

Distribution: Mavacoxib is highly protein-bound (approximately 98%) and has a large volume

of distribution.[12][14]

Metabolism: Mavacoxib has a very long elimination half-life in dogs.[12][14][21] Elimination is

primarily through biliary secretion and excretion of the unchanged drug in the feces.[21]

Excretion: Biotransformation and renal excretion are limited.[21]

This comparative guide highlights the key pharmacokinetic differences between Celecoxib and

its veterinary analogs. These differences, particularly in half-life and bioavailability, are crucial

for determining appropriate dosing regimens in their respective target species. Further research

is needed for a more direct and comprehensive comparison under standardized conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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